Botryodiplodin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

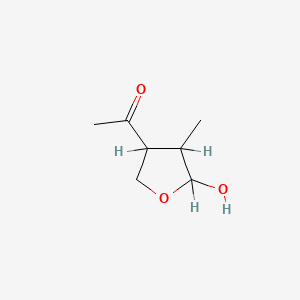

Botryodiplodin, also known as PSX 1 or cytostipin, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. This compound exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.

Applications De Recherche Scientifique

Phytotoxicity and Agricultural Implications

Phytotoxic Effects on Crops

Botryodiplodin has been shown to exhibit significant phytotoxicity, particularly affecting soybean plants. Research indicates that it can inhibit root growth and overall plant development, making it a critical factor in the management of charcoal rot disease caused by M. phaseolina. In a study involving soybean genotypes, the following IC50 values (the concentration required to inhibit 50% of growth) were observed:

| Soybean Genotype | IC50 Value (µg/mL) |

|---|---|

| Saline | 14.9 |

| DS97-84-1 | 38.5 |

| DT97-4290 | 42.9 |

These results demonstrate varying levels of susceptibility among different soybean genotypes, with Saline being the most affected by this compound exposure .

Mechanism of Action

This compound's phytotoxicity is attributed to its ability to disrupt cellular processes in plants. The compound affects both lateral root development and overall plant vigor, facilitating fungal infection by weakening host defenses . Studies have shown that M. phaseolina utilizes this compound to enhance its pathogenicity, making it a significant target for agricultural research aimed at developing resistant crop varieties.

Detection and Analysis

Detection Methods

Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to detect this compound in agricultural settings. These methods allow for precise quantification of this mycotoxin, aiding in the assessment of its impact on crop health and food safety .

Case Study: Mycotoxin Detection in Soybean Seeds

A multi-institutional research project focused on detecting mycotoxins, including this compound, in soybean seeds harvested from infected plants. The assays developed provide routine laboratory capabilities to evaluate the impact of these toxins on food and feed quality, highlighting the importance of monitoring mycotoxin levels for agricultural sustainability .

Potential Biotechnological Applications

Biopesticide Development

Given its phytotoxic properties, this compound could be explored as a biopesticide for controlling certain plant pathogens. Its ability to inhibit plant growth may be harnessed in controlled applications to manage weeds or other unwanted vegetation without resorting to synthetic herbicides.

Nutraceuticals and Health Benefits

Research into the structural characteristics of this compound has also suggested potential health benefits. As part of a broader investigation into nutraceuticals derived from fungi, there is interest in exploring how compounds like this compound could contribute to health-promoting products .

Summary of Findings

This compound presents significant implications for both agricultural practices and potential biotechnological innovations. Its phytotoxic effects necessitate careful management in crop production, particularly concerning M. phaseolina-infected plants. However, its unique properties also open avenues for research into sustainable agricultural solutions and health-related applications.

Analyse Des Réactions Chimiques

Key Characteristics

-

Structure : A complex secondary metabolite with a bicyclic structure .

-

Reactivity : Reacts with primary amines (e.g., glycine, β-alanine) to produce red/orange pigments .

-

Toxicity : Phytotoxic effects on crops like soybeans and melons .

Reaction Mechanism with Amines

This compound reacts with amino group-containing compounds (e.g., glycine, proteins) via nucleophilic addition. This reaction forms stable pigments, which are critical for in-culture detection assays .

Reaction Pathway

-

Nucleophilic Attack : The amino group of glycine or other amines attacks the electrophilic site of this compound.

-

Pigment Formation : The reaction results in red/orange pigments with characteristic UV-Vis absorption spectra (maxima at ~520 nm) .

Reaction Conditions

-

Optimal pH : Alkaline conditions (pH 8–10) enhance reactivity .

-

Temperature : 25–30°C promotes pigment formation in fungal cultures .

-

Sucrose/Glycine Ratio : 15 g/L sucrose and 10 g/L glycine yield maximum pigment intensity .

| Compound | Reaction Role | Pigment Intensity |

|---|---|---|

| Glycine | Primary amine donor | High (red) |

| β-Alanine | Secondary amine donor | Moderate (orange) |

| Proteins | Polyamine donors | Variable (yellow) |

Reaction Conditions and Optimization

Studies on Macrophomina phaseolina isolates revealed:

Time Course Analysis

Metabolite Quantification

| Isolate | This compound (mg/L) | Pigment (OD520) |

|---|---|---|

| Mp 230 | 64.7 | 0.94 |

| Mp 264 | 44.0 | 0.87 |

| Mp 009 | 0.0 | 0.02 |

[Source: LC-MS analysis of Czapek-Dox agar cultures]

In-Culture Assay

Analytical Methods

Agricultural Significance

-

Disease Diagnosis : The in-culture assay enables rapid screening of toxigenic fungal isolates .

-

Crop Protection : Understanding this compound’s reactivity aids in developing resistance strategies .

Biotechnological Potential

Propriétés

Numéro CAS |

27098-03-9 |

|---|---|

Formule moléculaire |

C7H12O3 |

Poids moléculaire |

144.17 g/mol |

Nom IUPAC |

1-(5-hydroxy-4-methyloxolan-3-yl)ethanone |

InChI |

InChI=1S/C7H12O3/c1-4-6(5(2)8)3-10-7(4)9/h4,6-7,9H,3H2,1-2H3 |

Clé InChI |

CLYSZQBIUYRLNX-UHFFFAOYSA-N |

SMILES |

CC1C(COC1O)C(=O)C |

SMILES canonique |

CC1C(COC1O)C(=O)C |

Apparence |

Solid powder |

melting_point |

50-52°C |

Key on ui other cas no. |

27098-03-9 |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-hydroxy-3-methyl-4-acetyltetrahydrofuran botriodiplodin botryodiplodin cytostipin PSX 1 PSX-1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.